Umeclidinium Bromide-d10 is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This compound is marketed under various brand names, including Incruse Ellipta. Umeclidinium bromide is recognized for its effectiveness in maintaining airway patency and improving respiratory function in patients suffering from obstructive airway diseases. It is classified as an anticholinergic agent, specifically targeting the muscarinic acetylcholine receptor M3, which plays a crucial role in bronchoconstriction and airway resistance .
The synthesis of umeclidinium bromide involves several key steps that include the formation of the core diphenylmethane structure and subsequent functionalization to introduce the necessary pharmacophores.
The deuterated variant, umeclidinium bromide-d10, is synthesized using deuterated solvents and reagents to incorporate deuterium atoms into the molecular structure, which can be beneficial for pharmacokinetic studies and metabolic profiling .
Umeclidinium bromide has a complex molecular structure characterized by its diphenylmethane framework.
The three-dimensional conformation of umeclidinium bromide allows it to effectively bind to muscarinic receptors, facilitating its therapeutic action .
Umeclidinium bromide undergoes several chemical reactions relevant to its function and stability:
Umeclidinium bromide functions as a long-acting antagonist of muscarinic acetylcholine receptors.
Umeclidinium bromide-d10 serves several scientific purposes:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3